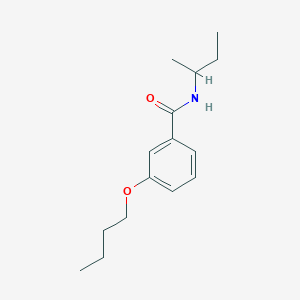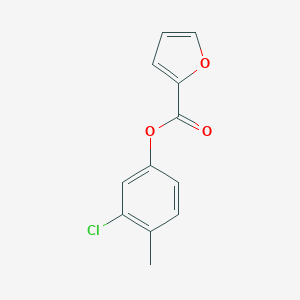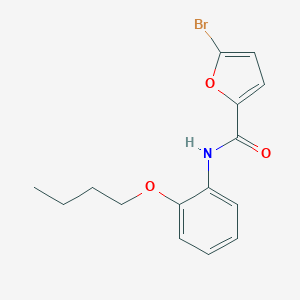![molecular formula C18H19N3O2 B267240 N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B267240.png)
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea, commonly known as PP2A inhibitor, is a chemical compound that is widely used in scientific research for its ability to inhibit protein phosphatase 2A (PP2A) activity. PP2A is an important enzyme that plays a crucial role in regulating various cellular processes, including cell growth, division, and differentiation. Inhibition of PP2A activity by PP2A inhibitor has been shown to have a significant impact on various cellular processes and is a promising area of research for the development of new drugs.
Mecanismo De Acción
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor works by binding to the catalytic subunit of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea, thereby inhibiting its activity. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea is a heterotrimeric enzyme that consists of a catalytic subunit, a scaffold subunit, and a regulatory subunit. The catalytic subunit is responsible for the enzymatic activity of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea. Inhibition of the catalytic subunit by N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor leads to the accumulation of phosphorylated proteins, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has been shown to have a significant impact on various cellular processes, including cell growth, proliferation, and differentiation. It has been shown to induce apoptosis in cancer cells and to inhibit the replication of viruses. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor is a valuable tool for studying the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in various cellular processes. It is easy to use and has a high degree of specificity for the catalytic subunit of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea. However, N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has some limitations, including its potential toxicity and the possibility of off-target effects.
Direcciones Futuras
There are many future directions for the use of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor in scientific research. One area of research is the development of new drugs that target N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea for the treatment of cancer, neurodegenerative diseases, and viral infections. Another area of research is the study of the molecular mechanisms of various drugs and their interactions with N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor can also be used to study the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in various cellular processes and to identify new targets for drug development.
Métodos De Síntesis
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor can be synthesized using various methods, including the reaction of N-phenylurea with pyrrolidine-1-carbonyl chloride and 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor.
Aplicaciones Científicas De Investigación
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has been extensively used in scientific research to study the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in various cellular processes. It has been shown to have a significant impact on cell growth, proliferation, and differentiation. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has been used to study the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in cancer, neurodegenerative diseases, and viral infections. It has also been used to study the molecular mechanisms of various drugs and their interactions with N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea.
Propiedades
Nombre del producto |
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea |
|---|---|
Fórmula molecular |
C18H19N3O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C18H19N3O2/c22-17(21-11-4-5-12-21)14-7-6-10-16(13-14)20-18(23)19-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H2,19,20,23) |
Clave InChI |
JIFQZBBGANOPIZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)
![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)

![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)


![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)


![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)
